

Amylamine spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: Amylamine

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Spectroscopic Profile of Amylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **amylamine** (also known as n-pentylamine or 1-aminopentane). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. Visual diagrams are provided to illustrate key concepts in spectroscopic analysis and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **amylamine**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Amylamine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.67	t	2H	H-1 (-CH ₂ -NH ₂)
1.43	quintet	2H	H-2 (-CH ₂ -CH ₂ -NH ₂)
1.31	sextet	2H	H-3 (-CH ₂ -CH ₂ -CH ₃)
1.14	s (broad)	2H	-NH ₂
0.90	t	3H	H-5 (-CH ₃)

Solvent: CDCl₃, Reference: TMS (0 ppm). Data recorded on a 90 MHz instrument.[\[1\]](#)[\[2\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Amylamine**

Chemical Shift (ppm)	Assignment
42.1	C-1 (-CH ₂ -NH ₂)
33.8	C-2 (-CH ₂ -CH ₂ -NH ₂)
29.3	C-3 (-CH ₂ -CH ₂ -CH ₃)
22.6	C-4 (-CH ₂ -CH ₃)
14.0	C-5 (-CH ₃)

Solvent: CDCl₃.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Amylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3370, 3290	Medium	N-H stretch (primary amine)[4] [5]
2955, 2930, 2860	Strong	C-H stretch (aliphatic)
1605	Medium	N-H bend (scissoring)[5]
1465	Medium	C-H bend (scissoring)
1070	Medium	C-N stretch[4][5]
~800	Broad, Weak	N-H wag[5]

Sample preparation: Liquid film.[2][6]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Amylamine**

m/z	Relative Intensity (%)	Proposed Fragment
87	4.5	[M] ⁺ (Molecular Ion)
72	Low	[M - CH ₃] ⁺
58	Low	[M - C ₂ H ₅] ⁺
44	Low	[M - C ₃ H ₇] ⁺
30	100	[CH ₂ =NH ₂] ⁺ (Base Peak)

Ionization method: Electron Ionization (EI) at 75 eV.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for the analysis of a liquid amine like **amylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **amylamine**.

Materials:

- **Amylamine** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS)
- Pipettes
- NMR Spectrometer (e.g., Bruker, 400 MHz)[8][9]

Procedure:

- Sample Preparation:
 - In a clean, dry vial, dissolve approximately 10-20 mg of the **amylamine** sample in about 0.6-0.7 mL of CDCl_3 .
 - Add a small drop of TMS as an internal standard for chemical shift referencing (0 ppm).
 - Vortex the mixture gently to ensure homogeneity.
 - Transfer the solution into a 5 mm NMR tube using a pipette.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.[10]

- ^1H NMR Acquisition:
 - Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay (typically 1-2 seconds for ^1H).
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C channel.
 - Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
 - Set the acquisition parameters, noting that a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required for ^{13}C due to its lower natural abundance and longer relaxation times.[\[10\]](#)
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **amylamine** using IR spectroscopy.

Materials:

- **Amylamine** sample
- FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)[\[11\]](#)[\[12\]](#)
- Acetone (for cleaning)

- Pipette

Procedure:

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[\[11\]](#)
 - Place one to two drops of the liquid **amylamine** sample onto the center of one salt plate.
[\[11\]](#)
 - Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[\[11\]](#)
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) absorptions.
 - Acquire the IR spectrum of the **amylamine** sample over the range of approximately 4000-600 cm⁻¹.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in **amylamine**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **amylamine**.

Materials:

- **Amylamine** sample

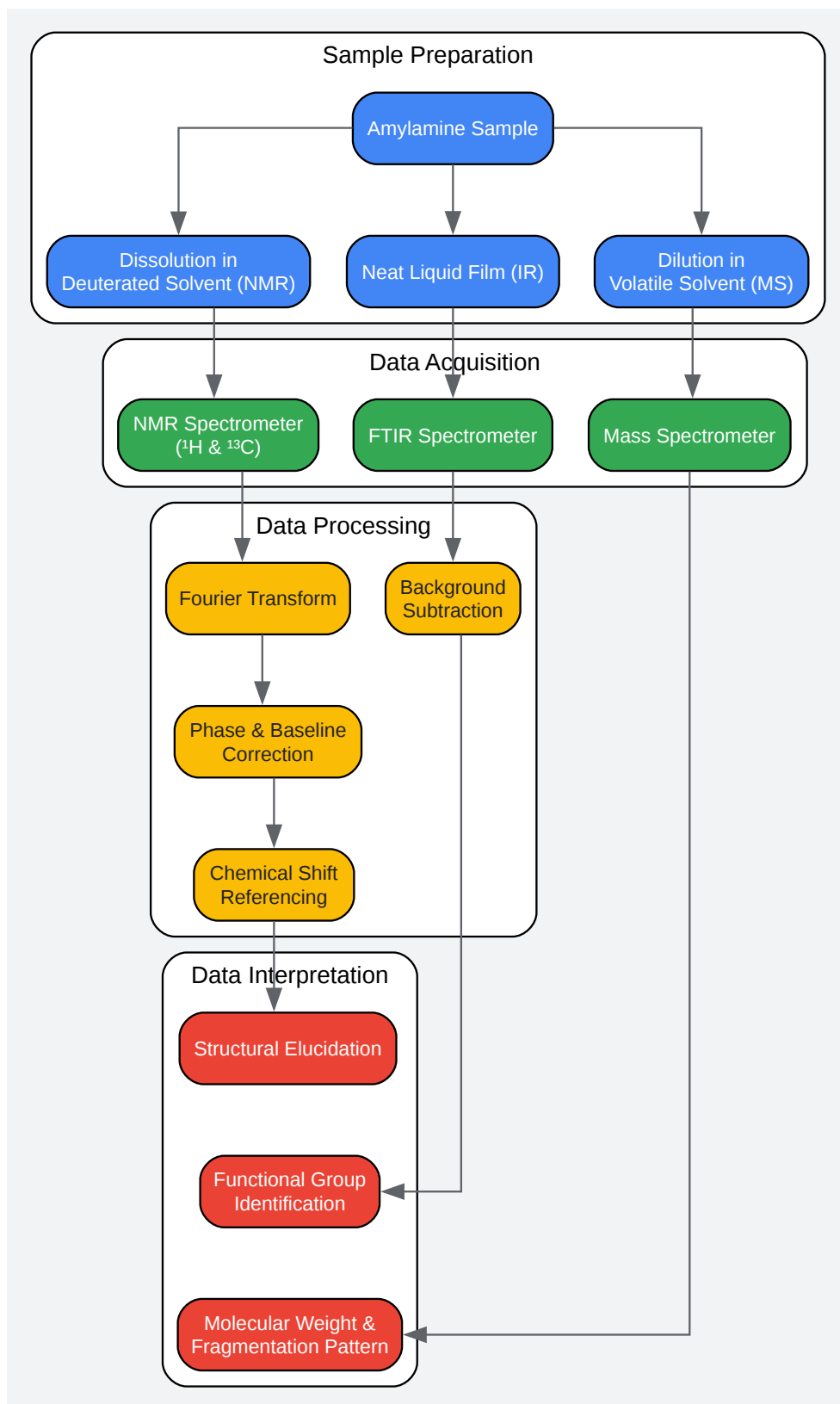
- A suitable solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **amylamine** in a volatile solvent like methanol. The concentration should be low to avoid saturating the detector.
- Instrument Setup (for GC-MS):
 - Set the GC oven temperature program to ensure separation from the solvent and any impurities.
 - Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
 - For the mass spectrometer, use electron ionization (EI) at a standard energy of 70 eV.
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 15-200).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
 - The **amylamine** will be separated from the solvent and travel to the mass spectrometer.
 - The mass spectrometer will record the mass spectrum of the eluting **amylamine**.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of **amylamine**.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. The base peak (most intense peak) is a key feature of the spectrum.

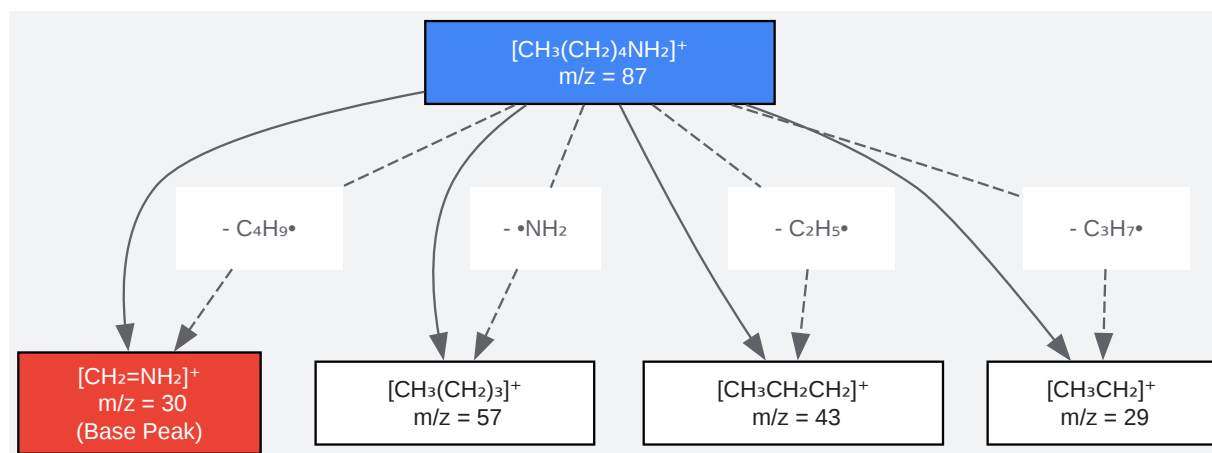
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **amylamine**.



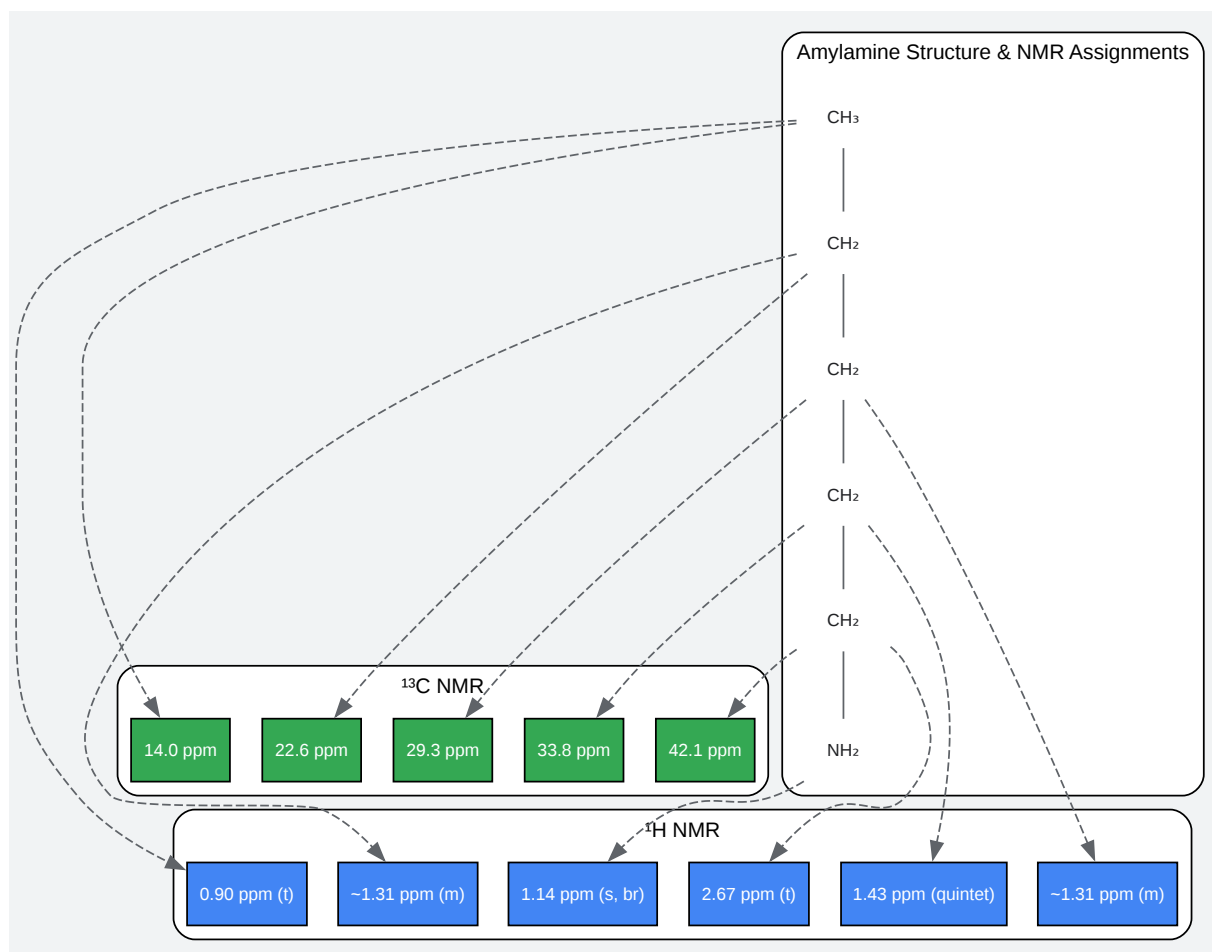
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Caption: General workflow for the spectroscopic analysis of **amylamine**.



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Caption: Proposed fragmentation pathway of **amylamine** in EI-MS.



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Caption: Structural correlations in the ¹H and ¹³C NMR spectra of **amylamine**.

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